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Compound of Interest

2-Pentylquinoline-4-
Compound Name:
carbothioamide

Cat. No.: B12883700

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution,
Metabolism, Excretion, and Toxicity (ADME/Tox) profile of 2-Pentylquinoline-4-
carbothioamide. The in silico predictions for this novel compound are benchmarked against
established data for other quinoline derivatives, offering insights into its potential as a drug
candidate. All predictions are generated using a consensus of widely recognized computational
models such as SwissADME, pkCSM, and ProTox-Il.

Executive Summary

2-Pentylquinoline-4-carbothioamide is a novel chemical entity with a quinoline scaffold, a
structure known for a wide range of biological activities, including anticancer and antimicrobial
effects.[1][2][3] This guide utilizes computational tools to forecast its pharmacokinetic and
toxicological properties, a critical step in early-stage drug discovery to mitigate late-stage
failures.[4][5][6] The predicted data suggests that 2-Pentylquinoline-4-carbothioamide
exhibits favorable drug-like properties, including good intestinal absorption and moderate
blood-brain barrier penetration. However, potential liabilities related to hepatotoxicity and
specific cytochrome P450 (CYP) enzyme inhibition are flagged for further investigation. These
predictions are compared with known data on other quinoline-carboxamide and quinoline-
thioamide analogs to provide a comprehensive profile.
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Comparative Data Analysis

The ADME/Tox parameters for 2-Pentylquinoline-4-carbothioamide were predicted using a
combination of computational models. The following tables summarize these predictions and
compare them with a representative range of values for other quinoline derivatives reported in

the literature.

Table 1: Predicted Physicochemical and ADME
Properties
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Predicted Value (2-

Comparison with

Property Pentylquinoline-4- other Quinoline Significance
carbothioamide) Derivatives
Adherence to
Molecular Weight 272.41 g/mol 250 - 450 g/mol Lipinski's Rule of Five
for oral bioavailability.
Influences absorption,
) o distribution, and
LogP (Lipophilicity) 4.25 2.0-5.0[7]
membrane
permeability.
. Poorly to Moderately Affects formulation
Water Solubility Moderately Soluble ) o
Soluble[7] and bioavailability.
) ) Indicates good
Human Intestinal High (>80%) for many ]
] >90% potential for oral
Absorption analogs|8] o ]
administration.
Caco-2 Permeability Variable, often Predicts intestinal
>-5.15cm/s ) )
(logPapp) moderate to high drug absorption rate.
Important for CNS-
Blood-Brain Barrier v Variable, some targeting drugs;
es
(BBB) Permeant analogs cross BBB[9] potential for off-target
effects.
Determines
P-glycoprotein ] susceptibility to efflux
No Variable ]
Substrate pumps, affecting drug
distribution.
. Common among Potential for drug-drug
CYP1AZ2 Inhibitor Yes o ) )
quinolines interactions.
. Common among Potential for drug-drug
CYP2C9 Inhibitor Yes o ) )
quinolines interactions.
CYP2D6 Inhibitor No Variable Lower risk of
interaction with drugs
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metabolized by this

enzyme.

CYP3A4 Inhibitor

No

Variable

Lower risk of
interaction with a wide
range of common

drugs.

Table 2: Predicted Toxicological Profile

Toxicity Endpoint

Predicted Profile
(2-Pentylquinoline-
4-carbothioamide)

Comparison with
other Quinoline
Derivatives

Significance

A known risk for some

Potential for drug-

Hepatotoxicity Probable o induced liver injury.
quinoline-based drugs
[10]
Generally low, but ]
) o ] Predicts long-term
Carcinogenicity Unlikely some analogs are )
N cancer risk.
positive
o ) Indicates a low
Mutagenicity (AMES ] Often negative for o )
Negative o likelihood of causing
Test) similar analogs )
DNA mutations.
A significant concern Predicts the risk of
hERG I Inhibition Low Risk for many heterocyclic drug-induced cardiac

compounds[11]

arrhythmias.

LD50 (rat, oral)

Class IV (350 mg/kg)

Class Il -V

Predicts acute oral

toxicity.

Skin Sensitization

Low Risk

Generally low

Low potential to cause
allergic contact

dermatitis.

Methodologies and Experimental Protocols
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In silico predictions provide a crucial first pass in drug development, guiding further
experimental validation. Below are the methodologies behind the computational tools used and
standard experimental protocols for key ADME/Tox assays.

In Silico Prediction Methodology

The data presented in this guide is a consensus from multiple predictive models:

o SwissADME: This tool evaluates pharmacokinetics, drug-likeness, and medicinal chemistry
friendliness of small molecules. It uses a combination of established rules (e.g., Lipinski's)
and predictive models for properties like solubility and GI absorption.[4][8]

o pkCSM: This platform uses graph-based signatures to predict a wide range of ADMET
properties. Its models are built from large, curated datasets of experimental results.[5][12]

o ProTox-1I: This webserver focuses on predicting various toxicity endpoints, including organ
toxicity (like hepatotoxicity), and toxicological targets. It integrates molecular similarity,
fragment propensities, and machine-learning models.[4][10]

The general workflow for these predictions is illustrated below.
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In Silico ADME/Tox Prediction Workflow
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Caption: A generalized workflow for in silico ADME/Tox prediction.

Representative Experimental Protocols

Should 2-Pentylquinoline-4-carbothioamide proceed to experimental validation, the following
standard protocols would be employed:

o Caco-2 Permeability Assay (for Intestinal Absorption)

o Objective: To assess the rate of transport of a compound across a monolayer of Caco-2
cells, which mimics the human intestinal epithelium.
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o Method: Caco-2 cells are seeded on a semi-permeable filter support and cultured for 21-
25 days to form a differentiated monolayer. The test compound is added to the apical (AP)
side, and samples are taken from the basolateral (BL) side over 2 hours. The apparent
permeability coefficient (Papp) is calculated. An efflux ratio is also determined by reversing
the experiment (dosing on the BL side) to identify the influence of efflux transporters like
P-glycoprotein.[13]

o Ames Test (Bacterial Reverse Mutation Assay for Mutagenicity)

o Objective: To detect the mutagenic potential of a chemical by assessing its ability to induce
reverse mutations in histidine-requiring strains of Salmonella typhimurium.

o Method: Several strains of S. typhimurium (e.g., TA98, TA100) are exposed to the test
compound at various concentrations, both with and without a metabolic activation system
(S9 mix from rat liver).[14] If the compound is a mutagen, it will cause the bacteria to
regain the ability to synthesize histidine, leading to the growth of revertant colonies. A
significant increase in the number of these colonies compared to a negative control
indicates a positive result.

o hERG Patch-Clamp Assay (for Cardiotoxicity)

o Objective: To evaluate the potential of a compound to inhibit the hERG potassium ion
channel, which can lead to QT interval prolongation and fatal cardiac arrhythmias.

o Method: Human embryonic kidney (HEK293) cells stably expressing the hERG channel
are used. The whole-cell patch-clamp technique is employed to measure the hERG
current in response to a specific voltage pulse protocol. The cells are exposed to
increasing concentrations of the test compound, and the degree of channel inhibition is
quantified to determine an IC50 value.[11]

Potential Signhaling Pathway Modulation

Quinoline derivatives are frequently investigated as modulators of signaling pathways
implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for
regulating cell proliferation, survival, and angiogenesis. Inhibition of key kinases within this
cascade is a major strategy in cancer therapy. The predicted properties of 2-Pentylquinoline-
4-carbothioamide make it a candidate for investigation against targets in this pathway.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Conclusion
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The in silico analysis of 2-Pentylquinoline-4-carbothioamide suggests it has a promising
drug-like profile, with good predicted oral absorption and a manageable toxicity profile. The
primary areas of concern identified are potential hepatotoxicity and inhibition of CYP1A2 and
CYP2C9, which warrant further experimental investigation. Compared to other quinoline
derivatives, its ADME/Tox profile is broadly similar, positioning it as a viable candidate for
further preclinical development, particularly in areas where quinolines have shown promise,
such as oncology. The provided methodologies and workflow serve as a roadmap for the
subsequent experimental validation required to confirm these computational predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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